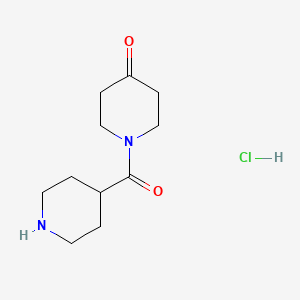

1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(piperidine-4-carbonyl)piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h9,12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBVYIPXSJEFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC(=O)CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661722 | |

| Record name | 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189684-40-9 | |

| Record name | 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride chemical properties

An In-Depth Technical Guide to 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides an in-depth analysis of its synthesis and reactivity, outlines standard analytical characterization protocols, and discusses its applications as a versatile building block for complex pharmaceutical agents. Safety and handling protocols are also provided. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Molecular Overview

This compound is a bicyclic piperidine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure features a piperidin-4-one core connected via a stable amide linkage to a second piperidine ring at the 4-position. The piperidine and piperidin-4-one motifs are prevalent scaffolds in a multitude of biologically active compounds, recognized for their roles in interacting with various biological targets.[1][2] The hydrochloride salt form of the title compound enhances its stability and aqueous solubility, facilitating its use in various synthetic and biological applications.

The inherent functionality of this molecule—a ketone, a tertiary amide, and a secondary amine (as a hydrochloride salt)—offers multiple points for chemical modification, making it an attractive starting material for creating diverse chemical libraries for drug screening. The piperidin-4-one nucleus, in particular, has been identified as a versatile pharmacophore in compounds exhibiting a wide range of pharmacological activities, including anticancer and anti-HIV properties.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are critical for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Source |

| IUPAC Name | 1-(piperidine-4-carbonyl)piperidin-4-one;hydrochloride | |

| CAS Number | 1189684-40-9 | [3] |

| Molecular Formula | C₁₁H₁₉ClN₂O₂ | Calculated |

| Molecular Weight | 246.73 g/mol | Calculated |

| Appearance | Solid form, likely a white to off-white powder. | [4] |

| Solubility | The hydrochloride salt form is expected to improve aqueous solubility. | |

| Melting Point | Likely >200°C, owing to increased molecular rigidity compared to simpler analogs. | |

| SMILES String | O=C(C1CCNCC1)N2CCC(=O)CC2.Cl | Inferred from structure |

| InChI Key | Inferred from structure |

Synthesis and Reactivity

Retrosynthetic Analysis and Synthesis Strategy

The core structure of 1-(Piperidine-4-carbonyl)piperidin-4-one is an amide. Therefore, the most logical and common synthetic route involves a standard amide coupling reaction. This approach disconnects the molecule into two readily available piperidine-based starting materials: Isonipecotic acid (Piperidine-4-carboxylic acid) and Piperidin-4-one .

Causality Behind Experimental Choices:

-

Starting Materials: Isonipecotic acid is a commercially available, conformationally constrained derivative of GABA.[5] Piperidin-4-one is also a common building block, typically used as its more stable hydrochloride salt to prevent self-condensation or degradation.[6]

-

Amine Protection/Neutralization: Since piperidin-4-one hydrochloride is used, its amine must be liberated to act as a nucleophile. This is achieved by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.

-

Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires high temperatures. Therefore, the carboxylic acid group of isonipecotic acid must be activated. This is accomplished using a coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.

Detailed Experimental Protocol: Amide Coupling

This protocol is a representative procedure and may require optimization based on specific lab conditions and reagent purity.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Isonipecotic acid (1.0 eq) and anhydrous Dimethylformamide (DMF, ~0.1 M).

-

Reagent Addition: To the stirred solution, add Piperidin-4-one hydrochloride (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The addition of the base should result in the dissolution of the hydrochloride salt.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally with saturated aqueous NaCl (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Salt Formation:

-

Purify the resulting crude free base using column chromatography on silica gel.

-

Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

-

Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.

-

Collect the precipitated white solid (the hydrochloride salt) by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Chemical Reactivity

The molecule's functional groups dictate its reactivity profile:

-

Ketone Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: The piperidine nitrogen atoms can be oxidized to their corresponding N-oxides using oxidizing agents such as hydrogen peroxide.

-

Further Functionalization: The secondary amine of the isonipecotic acid-derived ring (once deprotonated from its salt form) can undergo further reactions such as alkylation or acylation, although the amide nitrogen is unreactive.

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is paramount. A combination of spectroscopic methods is typically employed.

Expected Spectroscopic Data

-

¹H NMR: The spectrum would be complex due to overlapping piperidine proton signals. Key features would include distinct signals for the protons adjacent to the carbonyl groups and nitrogen atoms.

-

¹³C NMR: The spectrum should clearly show two carbonyl carbon signals at distinct chemical shifts: one for the ketone (~205-215 ppm) and one for the tertiary amide (~165-175 ppm). Multiple signals in the aliphatic region (20-60 ppm) would correspond to the piperidine ring carbons.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch of the hydrochloride salt (~2400-2700 cm⁻¹), the amide C=O stretch (~1630-1680 cm⁻¹), and the ketone C=O stretch (~1700-1720 cm⁻¹).

-

Mass Spectrometry (MS): In ESI+ mode, the spectrum would show the molecular ion peak for the free base [M+H]⁺ at m/z 211.15.

Protocol: Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Choose a suitable deuterated solvent in which the hydrochloride salt is soluble, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.

-

Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.

Applications in Research and Drug Development

This compound is primarily used as a chemical building block for the synthesis of more complex molecules with potential therapeutic value. The piperidine ring is a crucial heterocyclic motif found in numerous biologically active compounds.[7]

-

Scaffold for Drug Discovery: This compound provides a rigid and functionally decorated scaffold. The ketone can be used for further reactions (e.g., reductive amination) to introduce additional diversity, while the overall structure can be incorporated into larger molecules targeting a range of receptors and enzymes.

-

Medicinal Chemistry Intermediate: The piperidin-4-one core is a key pharmacophore in compounds developed for various diseases.[1] Derivatives have shown potential as antitumor, anti-inflammatory, and antimicrobial agents.[8] For example, it can serve as an intermediate for molecules that may act on protein kinases or other signaling molecules involved in cell proliferation.

-

Fragment-Based Drug Design: The molecule itself can be considered a fragment for use in fragment-based screening to identify new binding interactions with protein targets.

Safety and Handling

While specific toxicological data for this exact compound is limited, safety precautions should be based on data for structurally similar and reactive precursor chemicals like piperidin-4-one hydrochloride.[9][10][11][12]

-

Hazard Classification: Based on analogs, the compound may cause skin irritation (H315), serious eye irritation/damage (H319/H318), and respiratory irritation (H335).[9][10][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9][12]

-

Handling: Avoid all personal contact, including the inhalation of dust.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly sealed to prevent moisture absorption.

-

Spills: In case of a spill, avoid generating dust.[9] Use dry clean-up procedures (e.g., sweep or vacuum) and place the material in a labeled container for disposal.[9]

References

- Benchchem. (n.d.). This compound.

-

ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Piperidine-1-carbonyl)piperidine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

- Google Patents. (n.d.). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.

-

International Journal of Research in Pharmaceutical Sciences. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). Isonipecotic acid amide. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]/md/d2md00305a)

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. This compound | 1189684-40-9 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-(Piperidine-1-carbonyl)piperidine hydrochloride | C11H21ClN2O | CID 17385515 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure Elucidation of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride: An Integrated Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of synthetic intermediates is a cornerstone of modern drug discovery and development. 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride is a bicyclic piperidine derivative that serves as a valuable building block in medicinal chemistry. Its utility is predicated on a well-defined molecular structure. This guide provides an in-depth, multi-technique workflow for the unambiguous structure elucidation of this compound, moving beyond procedural steps to explain the scientific rationale behind the analytical choices. We will detail an integrated approach using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Elemental Analysis (EA) to create a self-validating system of characterization, ensuring the highest degree of confidence for researchers in the field.

Molecular Overview and Strategic Importance

This compound (CAS No: 1189684-40-9) possesses a molecular formula of C₁₁H₁₉ClN₂O₂ and a molecular weight of 246.73 g/mol . The structure features two key heterocyclic rings: a piperidin-4-one ring and a piperidine ring, linked by an amide bond. The presence of a ketone, a tertiary amide, and a secondary amine (as a hydrochloride salt) defines its chemical reactivity and potential as a scaffold in the synthesis of more complex molecules.

Given its role as a synthetic intermediate, absolute certainty of its structure is paramount. An incorrect structural assignment could lead to the synthesis of unintended molecules, wasting significant resources and derailing research objectives. Therefore, a comprehensive analytical strategy is not merely procedural but a critical risk mitigation step.

The Integrated Analytical Workflow

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Step in Identification

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition. It also offers structural insights through the analysis of fragmentation patterns.[1]

Expertise & Rationale: For a charged, polar molecule like this hydrochloride salt, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the free base. We will analyze in positive ion mode due to the basicity of the nitrogen atoms.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of methanol and deionized water. The hydrochloride salt form enhances its aqueous solubility.

-

Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.

-

MS Scan (Full Scan): Acquire a full scan spectrum over a mass range of m/z 100-500 to identify the precursor ion.

-

MS/MS Scan (Product Ion Scan): Select the identified precursor ion ([M+H]⁺) and perform a product ion scan by inducing fragmentation with a collision gas (e.g., nitrogen or argon). Optimize collision energy to achieve a rich fragmentation spectrum.

Expected Data and Interpretation

The molecular formula of the free base is C₁₁H₁₈N₂O₂. Its monoisotopic mass is 210.1368 u.

-

Full Scan MS: Expect a prominent ion at m/z 211.1441 , corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).

-

Tandem MS (MS/MS): The fragmentation pattern provides a fingerprint of the molecule's structure. Cleavage is expected at the most labile bonds, primarily the amide C-N bonds and within the piperidine rings.[3]

Figure 2: Predicted ESI-MS/MS fragmentation pathways.

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 211.14 | Protonated Parent Molecule |

| Fragment A | 112.08 | Cleavage of the N-CO bond, yielding the acylium ion |

| Fragment B | 98.09 | Cleavage of the N-CO bond, yielding the protonated piperidine moiety |

This fragmentation data strongly supports the connection of the two piperidine rings via a carbonyl group.

NMR Spectroscopy: The Definitive Structural Map

While MS provides the formula and key fragments, NMR spectroscopy maps the complete atomic connectivity and chemical environment of the molecule.[2] It is the most powerful standalone technique for de novo structure elucidation.[1]

Expertise & Rationale: We will use a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC). The hydrochloride salt is soluble in solvents like DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows observation of exchangeable protons (like the N-H⁺ proton). The chemical shifts and coupling constants provide detailed information about the electronic environment and spatial relationships of the atoms.[4][5]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings within each piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the two rings across the amide bond.[6]

-

Expected Data and Interpretation

¹H NMR: The spectrum will show distinct signals for the protons on each of the two piperidine rings. Due to the amide bond, rotation may be restricted, potentially leading to broadened signals or distinct signals for axial and equatorial protons. Protons adjacent to the nitrogen atoms and carbonyl groups will be shifted downfield.

¹³C NMR: The carbon spectrum provides a count of unique carbon environments. The carbonyl carbons (ketone and amide) will be the most downfield signals.

| Atom Position (See Structure) | Predicted ¹H Shift (ppm, DMSO-d₆) | Predicted ¹³C Shift (ppm, DMSO-d₆) | Key Correlations (HMBC) |

| C1 (Amide C=O) | - | ~170 | H4, H2', H6' |

| C2, C6 | ~3.0 - 4.0 | ~45-50 | H3, H5 |

| C3, C5 | ~1.5 - 2.0 | ~25-30 | H2, H4, H6 |

| C4 | ~2.5 - 3.0 | ~40-45 | H3, H5 |

| C2', C6' | ~3.0 - 4.0 | ~40-45 | H3', H5' |

| C3', C5' | ~2.2 - 2.8 | ~50-55 | H2', H4', H6' |

| C4' (Ketone C=O) | - | ~205 | H3', H5' |

| N-H⁺ | ~8.0 - 9.0 (broad) | - | - |

(Note: These are estimated chemical shifts based on typical values for piperidine and piperidinone systems. Actual values may vary.)[7][8][9]

The HMBC experiment is the key to final confirmation. A correlation from the protons on C2' and C6' of the piperidin-4-one ring to the amide carbonyl carbon (C1) would definitively prove the connectivity between the two rings as specified in the compound's name.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

Expertise & Rationale: For this molecule, IR is used to confirm the presence of the two distinct carbonyl groups (amide and ketone) and the N-H bond of the hydrochloride salt. The differing electronic environments of the amide and ketone carbonyls will result in two separate absorption bands.

Experimental Protocol: FTIR

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2700 | N-H⁺ stretch (broad) | Secondary ammonium salt |

| ~1715 | C=O stretch | Ketone |

| ~1640 | C=O stretch (Amide I band) | Tertiary Amide |

| ~1450 | C-H bend | Aliphatic CH₂ |

| ~1250 | C-N stretch | Amide/Amine |

The presence of two distinct C=O stretching bands is strong evidence for the proposed structure, and the broad absorption in the N-H region confirms the presence of the hydrochloride salt.

Elemental Analysis: The Final Stoichiometric Check

Elemental Analysis (EA) provides the percentage composition of carbon, hydrogen, and nitrogen in the pure compound. For a hydrochloride salt, chloride content can also be determined.

Expertise & Rationale: This technique serves as a final, quantitative check on the molecular formula derived from HRMS. If the experimentally determined percentages match the theoretical values calculated from the proposed formula, it provides a high level of confidence in the overall assignment.

Theoretical vs. Experimental Data

-

Molecular Formula: C₁₁H₁₉ClN₂O₂

-

Molecular Weight: 246.73 g/mol

| Element | Theoretical % |

| Carbon (C) | 53.54 |

| Hydrogen (H) | 7.76 |

| Chlorine (Cl) | 14.37 |

| Nitrogen (N) | 11.35 |

| Oxygen (O) | 12.97 |

An experimental result within ±0.4% of these theoretical values is considered a successful confirmation of the elemental composition.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structure of this compound is definitively elucidated by the convergence of evidence from four orthogonal analytical techniques.

-

Mass Spectrometry confirms the molecular weight (210.1368 u for the free base) and provides fragmentation data consistent with the proposed connectivity.

-

NMR Spectroscopy provides the complete C-H framework, with ¹H and ¹³C assignments matching the two distinct piperidine environments and 2D experiments confirming the crucial amide linkage.

-

IR Spectroscopy offers a rapid and clear fingerprint of the essential functional groups: the ketone, the amide, and the ammonium salt.

-

Elemental Analysis validates the molecular formula with quantitative data on the elemental composition.

By following this integrated workflow, researchers and drug development professionals can achieve the highest level of confidence in the identity and purity of this critical synthetic intermediate, ensuring the integrity and success of their subsequent research endeavors.

References

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved January 20, 2026, from [Link]

-

Hassan, M. U., & Pandiarajan, K. (1998). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 36(3), 211-216. [Link]

-

ResearchGate. (2015). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Retrieved January 20, 2026, from [Link]

-

Castañar, L., & Parella, T. (2015). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 53(6), 399-410. [Link]

-

Pinto, A. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 1017-1026. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

-

Royal Society of Chemistry. (2014). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2013). 1H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. Retrieved January 20, 2026, from [Link]

-

Nan, Q., et al. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(2), 277–291. [Link]

-

Kamal, A., et al. (2011). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 49(11), 738-745. [Link]

-

Vessecchi, R., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18, 1256-1262. [Link]

-

Vessecchi, R., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

-

SpectraBase. (n.d.). 2-Piperidone - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

-

Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(2), 322-329. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 4-(Piperidine-1-carbonyl)piperidine hydrochloride. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. Retrieved January 20, 2026, from [Link]

- Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-195. [Link]

-

PubChem. (n.d.). Piperidine. Retrieved January 20, 2026, from [Link]

- Google Patents. (1991). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.

-

ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved January 20, 2026, from [Link]

-

Seedion. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. [Link]

-

NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Chlorocarbonyl-4-piperidinopiperidine - Optional[Vapor Phase IR] - Spectrum. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Piperidinol hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 3. Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-(Piperidine-4-carbonyl)piperidin-4-one Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride, a key intermediate in the development of novel therapeutics. The core of this synthesis lies in the strategic formation of an amide bond between piperidine-4-carboxylic acid (isonipecotic acid) and piperidin-4-one. This document will delve into the mechanistic underpinnings of the recommended coupling reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters for ensuring a high-yield and high-purity outcome. Furthermore, this guide will explore alternative synthetic strategies and provide essential safety and handling information for all reagents involved. The protocols and data presented herein are designed to be a self-validating system, empowering researchers to confidently replicate and adapt this synthesis for their specific research and development needs.

Introduction: Strategic Importance of this compound

The piperidine moiety is a ubiquitous scaffold in a vast array of natural products and pharmaceutically active compounds.[1] Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The title compound, this compound, is a bicyclic piperidine derivative that serves as a valuable building block in the synthesis of more complex molecules. Its structure incorporates a reactive ketone functionality and a stable amide linkage, offering multiple points for further chemical elaboration. The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in subsequent synthetic steps.

This guide will focus on the most reliable and widely applicable method for the synthesis of this intermediate: the amide coupling of piperidine-4-carboxylic acid and piperidin-4-one hydrochloride, facilitated by a uronium-based coupling agent.

The Core Synthesis: HATU-Mediated Amide Coupling

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. For the preparation of this compound, a highly efficient and mild approach is the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling reagent.

Causality Behind Experimental Choices: Why HATU?

HATU is a uronium-based coupling reagent renowned for its high efficiency, rapid reaction kinetics, and ability to suppress racemization, particularly with chiral carboxylic acids.[2][3] The choice of HATU is predicated on its mechanism of action, which proceeds through the formation of a highly reactive OAt-active ester. This intermediate is significantly more susceptible to nucleophilic attack by an amine than the parent carboxylic acid. The presence of the 7-azabenzotriazole (A) moiety in HATU is believed to further accelerate the reaction through neighboring group participation.

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential for this reaction. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion necessary to initiate the reaction with HATU. It also acts as a scavenger for the proton released during the amide bond formation, driving the reaction to completion.

Mechanistic Pathway

The HATU-mediated amide coupling follows a well-established, two-stage process:

-

Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of piperidine-4-carboxylic acid by DIPEA. The resulting carboxylate anion then performs a nucleophilic attack on the electrophilic carbon of HATU. This leads to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate.

-

Formation of the OAt-Active Ester and Amide Bond Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt, generating the key OAt-active ester and releasing tetramethylurea as a byproduct. The piperidin-4-one hydrochloride is neutralized in situ by the excess base to provide the free amine, which then readily attacks the highly electrophilic carbonyl carbon of the OAt-active ester. This final step forms the desired amide bond and regenerates HOAt.

Figure 1: Mechanistic workflow of HATU-mediated amide coupling.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier | Purity |

| Piperidine-4-carboxylic acid (Isonipecotic acid) | 129.16 | 498-94-2 | e.g., Sigma-Aldrich | ≥98% |

| Piperidin-4-one hydrochloride | 135.59 | 41979-39-9 | e.g., Sigma-Aldrich | ≥98%[4] |

| HATU | 380.23 | 148893-10-1 | e.g., Combi-Blocks | ≥98% |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 7087-68-5 | e.g., Sigma-Aldrich | ≥99.5% (anhydrous) |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | e.g., Sigma-Aldrich | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | e.g., Fisher Scientific | ACS Grade |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | e.g., Fisher Scientific | ACS Grade |

| Saturated Sodium Bicarbonate (aq.) | - | - | - | - |

| Brine (Saturated NaCl aq.) | - | - | - | - |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | e.g., Sigma-Aldrich | Granular |

Step-by-Step Synthesis Procedure

Figure 2: Experimental workflow for the synthesis.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 eq), piperidin-4-one hydrochloride (1.0 eq), and HATU (1.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the stirred reaction mixture. The addition should be dropwise to control any potential exotherm.

-

Reaction: After the addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol to yield the pure 1-(piperidine-4-carbonyl)piperidin-4-one as a free base.

-

Salt Formation: Dissolve the purified free base in a minimal amount of DCM. To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₉N₂O₂ · HCl |

| Molecular Weight | 246.74 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

Predicted NMR Data:

Note: The following NMR data is predicted based on the analysis of similar piperidine structures and has not been experimentally verified from a published spectrum of the title compound.

¹H NMR (400 MHz, D₂O) δ (ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0-3.8 (broad) | m | 2H | H on C adjacent to N in piperidinone (amide side) |

| ~3.6-3.4 (broad) | m | 2H | H on C adjacent to N in piperidinone (amide side) |

| ~3.5-3.3 (broad) | m | 2H | H on C adjacent to N in piperidine (acid side) |

| ~3.1-2.9 (broad) | m | 2H | H on C adjacent to N in piperidine (acid side) |

| ~2.8-2.6 | m | 1H | H on C4 of piperidine (acid side) |

| ~2.6-2.4 | m | 4H | H on C adjacent to C=O in piperidinone |

| ~2.2-2.0 | m | 2H | H on C adjacent to C4 in piperidine (acid side) |

| ~1.9-1.7 | m | 2H | H on C adjacent to C4 in piperidine (acid side) |

¹³C NMR (101 MHz, D₂O) δ (ppm):

| Chemical Shift (ppm) | Assignment |

| ~209 | C=O (ketone) |

| ~175 | C=O (amide) |

| ~45 | C adjacent to N in piperidinone (amide side) |

| ~43 | C adjacent to N in piperidine (acid side) |

| ~41 | C4 of piperidine (acid side) |

| ~40 | C adjacent to C=O in piperidinone |

| ~28 | C adjacent to C4 in piperidine (acid side) |

Alternative Synthetic Approaches

While HATU-mediated coupling is a highly effective method, other coupling reagents can also be employed for the synthesis of this compound. The choice of reagent may depend on factors such as cost, availability, and the specific requirements of the synthesis.

| Coupling Reagent | Description |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective choice for amide bond formation. The urea byproduct of EDC is water-soluble, simplifying its removal during workup.[3] |

| T3P® | Propylphosphonic anhydride (T3P®) is a versatile and powerful coupling reagent that is known for its high reactivity and clean reaction profiles. The byproducts are water-soluble, facilitating purification. |

| Acyl Chloride Formation | Piperidine-4-carboxylic acid can be converted to the corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with piperidin-4-one to form the amide bond. This method is often high-yielding but can be less compatible with sensitive functional groups. |

Hazards and Safety Information

It is imperative that this synthesis is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

| Reagent | Hazards | Safe Handling |

| HATU | Skin and eye irritant. May cause allergic skin reaction. | Avoid inhalation of dust. Handle in a fume hood. |

| DIPEA | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. | Keep away from heat and open flames. Use in a well-ventilated area. |

| DMF | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. May damage the unborn child. | Avoid breathing vapor. Use in a fume hood and wear appropriate gloves. |

| Piperidin-4-one hydrochloride | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Handle in a well-ventilated area. |

| Piperidine-4-carboxylic acid | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Handle in a well-ventilated area. |

Conclusion

The synthesis of this compound via HATU-mediated amide coupling represents a highly efficient and reliable method for obtaining this valuable synthetic intermediate. The mechanistic insights and detailed experimental protocol provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform this synthesis. The principles of this reaction are broadly applicable to the formation of other amide bonds, making this a valuable addition to the synthetic chemist's toolkit. By adhering to the outlined procedures and safety precautions, researchers can confidently produce high-quality material for their drug discovery and development programs.

References

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. (URL: not available)

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

- Process for preparing a piperidin-4-one. EP 3666757 A1. (URL: )

- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (URL: )

- PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF. EP 0976733 B1. (URL: )

- TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof. (URL: )

- KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof. (URL: )

-

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride | C11H20Cl2N2O | CID 11637553. PubChem. (URL: [Link])

- This compound CAS NO.1189684-40-9. (URL: not available)

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters 4 (2021) 192-199. (URL: not available)

-

HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. (URL: [Link])

- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

-

4-Piperidone. Wikipedia. (URL: [Link])

-

4-Piperidone hydrochloride | C5H10ClNO | CID 3084851. PubChem. (URL: [Link])

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (URL: [Link])

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. (URL: [Link])

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. hepatochem.com [hepatochem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride (CAS No. 1189684-40-9): A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride (CAS No. 1189684-40-9), a heterocyclic compound of significant interest in medicinal chemistry. The piperidin-4-one moiety is a well-established pharmacophore, and this particular derivative serves as a valuable building block in the synthesis of novel therapeutic agents. This document will delve into the chemical properties, synthesis, and potential pharmacological applications of this compound, with a focus on its emerging role in the development of antiviral, anticancer, and antimicrobial agents. The narrative will be grounded in the broader context of piperidine-4-one derivatives, providing insights into their structure-activity relationships and mechanisms of action.

Introduction: The Significance of the Piperidine-4-one Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug design.[1] Within this class, piperidin-4-one derivatives have garnered considerable attention as versatile intermediates for the synthesis of biologically active molecules.[1][2][3] These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to antiviral, anticancer, antimicrobial, and central nervous system effects.[1] this compound, with its unique bicyclic structure, represents a key intermediate for creating novel chemical entities with potentially enhanced potency and selectivity.

Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and formulation studies.

| Property | Value | Source |

| CAS Number | 1189684-40-9 | [4] |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₉ClN₂O₂ | [4] |

| Molecular Weight | 246.73 g/mol | [4] |

| Canonical SMILES | C1CN(C(=O)C2CCNCC2)CCC1=O.Cl | [4] |

| Physical State | Solid | N/A |

Synthesis and Chemical Reactivity

General Synthesis Strategy

The synthesis of this compound typically involves the coupling of two piperidine rings via an amide bond. A common and efficient method is the reaction of piperidin-4-one hydrochloride with a commercially available piperidine-4-carboxylic acid derivative. The use of a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitates this amide bond formation under mild reaction conditions.

Diagram: General Synthesis Workflow

Sources

The Piperidin-4-one Scaffold: A Privileged Motif in Modern Drug Discovery and Its Multifaceted Mechanisms of Action

Abstract

The piperidin-4-one core is a quintessential privileged scaffold in medicinal chemistry, serving as the foundational framework for a multitude of biologically active compounds. Its inherent structural versatility allows for facile derivatization, leading to a diverse chemical space with a wide array of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the mechanisms of action of piperidin-4-one derivatives across three major therapeutic domains: oncology, infectious diseases, and neurodegenerative disorders. We will delve into the specific molecular targets and signaling pathways modulated by these compounds, supported by quantitative data and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: The Versatility of the Piperidin-4-one Core

The piperidin-4-one nucleus, a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group, is a cornerstone in the design of novel therapeutics.[1] Its prevalence in numerous natural products and synthetic molecules with demonstrated biological efficacy underscores its importance. The conformational flexibility of the piperidine ring, coupled with the reactivity of the ketone and the nucleophilicity of the nitrogen atom, provides a rich platform for chemical modification. These modifications can be strategically employed to optimize potency, selectivity, and pharmacokinetic properties, leading to the development of clinical candidates for a range of diseases.[2] This guide will elucidate the intricate mechanisms by which these derivatives exert their therapeutic effects.

Anticancer Mechanisms of Piperidin-4-one Derivatives: A Multi-pronged Attack on Malignancy

Piperidin-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the simultaneous modulation of multiple signaling pathways critical for cancer cell survival and proliferation.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which many piperidin-4-one derivatives elicit their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or unwanted cells and is often dysregulated in cancer.

Several piperidin-4-one derivatives have been shown to trigger the intrinsic apoptotic pathway.[1][5] This is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization.[1] The subsequent release of cytochrome c from the mitochondria into the cytosol activates a cascade of effector caspases, primarily caspase-3 and -7, which execute the final stages of apoptosis.[6]

Caption: Intrinsic pathway of apoptosis induced by piperidin-4-one derivatives.

Certain piperidin-4-one derivatives can also initiate the extrinsic apoptotic pathway by activating death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8, which in turn can directly activate effector caspases or cleave Bid to tBid, linking to the intrinsic pathway.[5]

Inhibition of Key Signaling Pathways

Beyond inducing apoptosis, piperidin-4-one derivatives can disrupt the signaling networks that drive cancer cell growth and survival.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and metabolism.[7][8][9] A number of piperidin-4-one derivatives have been designed as potent inhibitors of Akt kinases.[10][11] By competing with ATP for binding to the kinase domain of Akt, these compounds prevent its phosphorylation and activation, thereby inhibiting downstream signaling.[11]

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidin-4-one derivatives.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade that is often aberrantly activated in hematological malignancies and other cancers.[4][12] Some piperidin-4-one derivatives have been shown to inhibit JAK2, a key kinase in this pathway.[4] This inhibition prevents the phosphorylation and activation of STAT proteins, which are transcription factors that regulate the expression of genes involved in cell proliferation and survival.

Inhibition of Topoisomerase IIα

Topoisomerase IIα is an essential enzyme that resolves DNA tangles during replication and transcription. It is a well-established target for cancer chemotherapy. Certain piperidin-4-one derivatives have been identified as inhibitors of topoisomerase IIα, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[13]

Antimicrobial Mechanisms of Piperidin-4-one Derivatives: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperidin-4-one derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15][16]

Antifungal Activity: Targeting Ergosterol Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is a key target for antifungal drugs. Some piperidin-4-one derivatives have been shown to inhibit ergosterol biosynthesis, likely by targeting enzymes such as sterol 14-demethylase.[17] This disruption of the fungal cell membrane leads to increased permeability and ultimately cell death.

Antibacterial Activity: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics.[18] Recent studies have identified piperidin-4-one derivatives that inhibit bacterial DNA gyrase.[1][19] These compounds bind to the enzyme and prevent it from carrying out its function, leading to the inhibition of DNA synthesis and bacterial cell death.

Cholinesterase Inhibition: A Therapeutic Strategy for Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[18] Piperidin-4-one derivatives have been developed as potent inhibitors of both AChE and BuChE.[18][20]

Dual Binding Site Inhibition

Molecular docking studies have revealed that many piperidin-4-one derivatives act as dual binding site inhibitors of cholinesterases.[18] They can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The piperidin-4-one core often interacts with the CAS, while appended aromatic moieties can form π-π stacking interactions with aromatic residues in the PAS. This dual-site binding can lead to enhanced inhibitory potency and selectivity.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanisms of action of piperidin-4-one derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of piperidin-4-one derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the piperidin-4-one derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]

Caspase-3/7 Activity Assay

Objective: To measure the activation of effector caspases 3 and 7, key mediators of apoptosis.

Principle: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[1]

Protocol:

-

Seed cells in a 96-well white-walled plate and treat with the piperidin-4-one derivative for the desired time.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.[1]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of piperidin-4-one derivatives on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][18]

Protocol:

-

Treat cells with the piperidin-4-one derivative for a specified time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a PI staining solution containing RNase A (to degrade RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.[18]

In Vitro Kinase Inhibition Assay (for Akt)

Objective: To determine the inhibitory potency (IC50) of piperidin-4-one derivatives against Akt kinase.

Principle: This assay measures the phosphorylation of a substrate peptide by a purified kinase. The amount of phosphorylation is quantified, often using a radioactive label (32P-ATP) or a luminescence-based method that measures the amount of ATP consumed.[3]

Protocol (Luminescence-based):

-

In a 384-well plate, add the piperidin-4-one derivative at various concentrations.

-

Add the purified Akt enzyme and the substrate/ATP mixture.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence and calculate the IC50 value.[3]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To measure the inhibitory activity of piperidin-4-one derivatives against AChE.

Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[3]

Protocol:

-

In a 96-well plate, add the piperidin-4-one derivative at various concentrations.

-

Add the AChE enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Add the DTNB solution.

-

Initiate the reaction by adding the acetylthiocholine iodide (ATCI) substrate.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

-

Calculate the rate of the reaction and determine the percentage of inhibition and the IC50 value.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative piperidin-4-one derivatives from published studies.

Table 1: Anticancer Activity of Selected Piperidin-4-one Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 1d | - | AChE Inhibition | 12.55 | [18] |

| 1g | - | BuChE Inhibition | 17.28 | [18] |

| Spiro[chroman-2,4'-piperidin]-4-one derivative 16 | MCF-7 (Breast) | MTT | 0.31 | |

| Spiro[chroman-2,4'-piperidin]-4-one derivative 16 | A2780 (Ovarian) | MTT | 5.62 | |

| Spiro[chroman-2,4'-piperidin]-4-one derivative 16 | HT-29 (Colorectal) | MTT | 2.48 | |

| 10h | PC-3 (Prostate) | Cell Proliferation | 3.7 | [10] |

| 10h | - | AKT1 Inhibition | 0.0243 | [10] |

Table 2: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

| Compound ID | Microorganism | Assay | MIC (µg/mL) | Reference |

| Thiosemicarbazone derivatives (1b-6b) | Staphylococcus aureus | Broth Dilution | - | |

| Thiosemicarbazone derivatives (1b-6b) | Escherichia coli | Broth Dilution | - | |

| Thiosemicarbazone derivatives (1b-6b) | Fungal strains | Broth Dilution | - | |

| 844-TFM | Mycobacterium abscessus | Broth Dilution | 1.5 | [3] |

Conclusion

The piperidin-4-one scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. The ability to readily modify this core structure has allowed for the fine-tuning of activity against diverse biological targets. The mechanisms of action of piperidin-4-one derivatives are as varied as their therapeutic applications, encompassing the induction of apoptosis, inhibition of key signaling pathways in cancer, disruption of microbial cell integrity, and modulation of neurotransmitter levels in neurodegenerative diseases. The continued exploration of this privileged scaffold, guided by a deep understanding of its mechanistic underpinnings, holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- Razali, N. S. C., Lam, K. W., Rajab, N. F., Jamal, A. R. A., Kamaludin, N. F., & Chan, K. M. (2020). Curcumin piperidone derivatives induce caspase-dependent apoptosis and suppress miRNA-21 expression in LN-18 human glioblastoma cells. BMC complementary medicine and therapies, 20(1), 1-18.

- BenchChem. (2025). Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil.

- Parlar, A. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.

- Alvarez, N., Beuchel, A., Negatu, D. A., Madani, A., Zimmerman, M. D., Richter, A., ... & Dick, T. (2021). Piperidine-4-carboxamides target DNA gyrase in Mycobacterium abscessus. Antimicrobial agents and chemotherapy, 65(8), e00301-21.

- Al-Warhi, T., Al-Rashood, S. T., Al-Oqail, M. M., Al-Massarani, S. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2020). Synthesis and anticancer screening of novel spiro [chroman-2, 4′-piperidin]-4-one derivatives with apoptosis-inducing activity. Molecules, 25(21), 5038.

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Arun, A., Ansari, M. I., Popli, P., Jaiswal, S., Mishra, A. K., Dwivedi, A., ... & Konwar, R. (2019). New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis. Journal of cellular and molecular medicine, 23(11), 7439-7452.

- Beuchel, A., Robaa, D., Negatu, D. A., Madani, A., Alvarez, N., Zimmerman, M. D., ... & Imming, P. (2022). Structure–activity relationship of anti-Mycobacterium abscessus piperidine-4-carboxamides, a new class of NBTI DNA gyrase inhibitors. Journal of Medicinal Chemistry, 65(8), 6183-6202.

- Ganesan, K., Rajan, R., Murugesan, K., Thomas, J., & Krishnan, A. (2022). 3-Chloro-3-methyl-2, 6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 987.

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.

- Miles, T. J., Axten, J. M., Barfoot, C., Brooks, G., Brown, P., Chen, D., ... & Pearson, N. (2011). Novel amino-piperidines as potent antibacterials targeting bacterial type IIA topoisomerases. Bioorganic & medicinal chemistry letters, 21(24), 7489-7495.

- Basiri, A., Xiao, M., McCarthy, A., Dutta, D., Byrareddy, S. N., & Conda-Sheridan, M. (2017). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & medicinal chemistry letters, 27(4), 827-832.

- Yang, X., Zhao, P., Liu, X., & Mei, Z. (2012). Antibacterial evaluation of piperidine alkaloids from Cassia siamea Lam. Pharmacognosy magazine, 8(30), 109.

- AAT Bioquest. (n.d.). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit.

- Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC), 18(1).

- Scribd. (n.d.). Ellman Esterase Assay Protocol.

-

Protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Cusabio. (n.d.). JAK-STAT signaling pathway.

- G, A. (2012). Piperidin-4-one: the potential pharmacophore. Journal of young pharmacists, 4(2), 112-118.

- Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahmoudy, A. M., Khowdiary, M. M., Al-Faifi, Z. E., & El-Sayed, M. A. (2019). Synthesis, human topoisomerase IIα inhibitory properties and molecular modeling studies of anti-proliferative curcumin mimics. RSC advances, 9(59), 34293-34311.

- Cayman Chemical. (2024). Caspase-3/7 Cell-Based Activity Assay Kit.

- Natural Product Sciences. (n.d.). Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava.

- Parlar, A. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.

- MDPI. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives.

- PubMed. (2012). Piperidin-4-one: the potential pharmacophore.

- MDPI. (2021). 1,5-Diarylidene-4-Piperidones as Promising Antifungal Candidates Against Cryptococcus neoformans.

- Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit.

- Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica.

- Jordan Journal of Chemistry (JJC). (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains.

- PubMed Central. (2018). Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer's disease treatment.

- ResearchGate. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative.

- PubMed. (2000). Inhibitors of the fungal cell wall. Synthesis of 4-aryl-4-N-arylamine-1-butenes and related compounds with inhibitory activities on beta(1-3) glucan and chitin synthases.

- ResearchGate. (2016). What is the best protocol for finding cholinesterase inhibition kinetics?.

- Cusabio. (n.d.). JAK-STAT signaling pathway.

- Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Zhang, Y., & Zhang, Y. (2019). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. European journal of medicinal chemistry, 181, 111568.

- Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.

-

Graphviz. (2024). DOT Language. Retrieved from [Link]

- PubMed Central. (2012). PI3K-PKB/Akt Pathway.

- Cusabio. (n.d.). PI3K-Akt signaling pathway.

- KEGG. (n.d.). PI3K-Akt signaling pathway - Homo sapiens (human).

- Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., ... & Luke, R. W. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059-2073.

Sources

- 1. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. researchgate.net [researchgate.net]

- 10. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Piperine exhibits promising antibiofilm activity against Staphylococcus aureus by accumulating reactive oxygen species (ROS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. mdpi.com [mdpi.com]

- 16. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial and immunological properties of piperine evidenced by preclinical studies: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 19. researchgate.net [researchgate.net]

- 20. ijprajournal.com [ijprajournal.com]

Solubility and stability of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound (CAS No: 1189684-40-9), a key bicyclic piperidine derivative used as a building block in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes fundamental physicochemical principles with actionable, field-proven experimental protocols. We will explore the rationale behind its hydrochloride salt form, detail methodologies for accurately characterizing its solubility and degradation pathways, and provide recommendations for its proper storage and handling, ensuring the integrity of this compound in research and development settings.

Introduction: Compound Overview and Significance

This compound is a complex organic intermediate featuring a piperidin-4-one core linked via an amide bond to a second piperidine ring. Its structure is of significant interest to medicinal chemists, serving as a versatile scaffold for the synthesis of novel therapeutic agents.

The decision to utilize this compound as a hydrochloride salt is a strategic choice rooted in fundamental pharmaceutical science. Organic bases, particularly amines like those in the piperidine rings, are often converted into their hydrochloride salts to improve aqueous solubility and enhance chemical stability.[1][2][3][4] This salt form is more readily dissolved and has a longer shelf-life compared to its corresponding free base, making it more reliable and easier to handle in a laboratory setting.[3]

Chemical Structure and Properties

A clear understanding of the compound's basic properties is foundational to any experimental work.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecule.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1189684-40-9 | [5] |

| Molecular Formula | C₁₁H₂₁ClN₂O | |

| Molecular Weight | 246.73 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Solid | |

| InChI Key | KHBVYIPXSJEFIZ-UHFFFAOYSA-N |

Solubility Profile: A Quantitative Approach

The hydrochloride salt form is intended to confer aqueous solubility.[1] However, "soluble" is a qualitative term. For reproducible and accurate research, a quantitative understanding of its solubility in various relevant solvent systems is critical. The ionic nature of the salt enhances dissolution in polar solvents, though factors like pH and the common ion effect can modulate this behavior.[6]

Causality Behind Solvent Selection

In drug development, solubility is assessed in a range of media to predict behavior in vitro and in vivo.

-

Water: Establishes a baseline for aqueous solubility.

-

Phosphate-Buffered Saline (PBS, pH 7.4): Mimics physiological pH, providing insight into how the compound might behave in biological systems.

-

Ethanol (EtOH): A common polar organic solvent used in formulation and synthesis.

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent used to create concentrated stock solutions for biological assays.

Experimental Protocol: Equilibrium Solubility Determination

This protocol provides a robust method for quantifying the solubility of the title compound. The principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the supernatant.

Diagram 2: Workflow for Equilibrium Solubility Measurement

A self-validating protocol for solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, PBS) in a glass vial. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-